N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
Description
N-(2-Hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a sulfonamide derivative featuring a 3,5-dimethylisoxazole core linked to a hydroxyethyl-pyrrole moiety. The sulfonamide group (-SO₂NH-) is a critical pharmacophore known for its role in enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity . The isoxazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the 1-methylpyrrole group may enhance lipophilicity and influence target binding. The hydroxyethyl spacer likely modulates solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-8-12(9(2)19-14-8)20(17,18)13-7-11(16)10-5-4-6-15(10)3/h4-6,11,13,16H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMYLDLXGCRPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=CN2C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and isoxazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Heterocyclic Moieties
Compound 27 (): 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide shares the sulfonamide group but differs in heterocyclic architecture. Its pyridine and pyrazole rings contrast with the target’s isoxazole-pyrrole system. Both compounds exhibit IR bands for SO₂ (~1164 cm⁻¹) and NH groups (~3344 cm⁻¹), suggesting similar hydrogen-bonding capabilities .
N-(2-Trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-(3,5-difluorophenyl)ethyl sulfonamide (IV-5, ): This compound demonstrates high fungicidal activity due to its trifluoromethyl and difluorophenyl substituents, which increase electronegativity and membrane permeability. Sodium borohydride reduction in IV-5’s synthesis mirrors possible strategies for introducing hydroxy groups in the target compound .
Hydroxyethyl-Acetamide Derivatives ()
2-Oxoindoline derivatives like 2-Hydroxy-N-phenyl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide share a hydroxy-substituted acetamide scaffold. The target’s hydroxyethyl group may exhibit similar hydrogen-bonding capacity but with reduced steric hindrance due to the absence of a bulky indolone ring.
Complex Heterocyclic Sulfonamides ()
N-((1S,3R,4S)-3-ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide ():
This compound’s imidazo-pyrrolo-pyrazine core and cyclopropane sulfonamide highlight a trend toward molecular complexity in drug design. The target compound’s simpler isoxazole-pyrrole system may offer advantages in synthetic accessibility and oral bioavailability. Both compounds utilize sulfonamide groups for target engagement, but the cyclopropane in ’s compound could enhance conformational rigidity .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): With a molecular weight of 589.1 g/mol, this chromene-pyrazolo-pyrimidine sulfonamide is significantly larger than the target compound. The fluorinated aromatic systems improve metabolic stability but may increase toxicity risks. The target’s smaller size (estimated MW ~350–400 g/mol) could favor better pharmacokinetic profiles .
Structural and Functional Data Comparison
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.
Compound Overview
Chemical Structure and Properties
- IUPAC Name: N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3,5-dimethylisoxazole-4-sulfonamide
- Molecular Formula: C12H17N3O4S
- Molecular Weight: 299.35 g/mol
- CAS Number: 1396709-69-5
The compound features a sulfonamide group attached to a dimethylisoxazole ring, which is further substituted with a hydroxyethyl group linked to a pyrrole ring. This unique structure is believed to contribute to its diverse biological activities.
Antimicrobial Properties
Sulfonamides, including this compound, are known for their antibacterial properties. They inhibit the growth of both gram-positive and gram-negative bacteria by interfering with folic acid synthesis, essential for bacterial growth and replication. Studies have shown that derivatives of isoxazole exhibit varying degrees of antimicrobial activity, suggesting that modifications to the structure can enhance efficacy against specific pathogens .
Antiparasitic Activity
Research indicates that compounds similar to this compound may possess antimalarial properties. In vitro studies have demonstrated that certain isoxazole derivatives can effectively inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. These compounds were tested against various strains of the parasite and showed promising results in terms of low IC50 values (the concentration required to inhibit 50% of the parasite's growth) .
The mechanism through which this compound exerts its biological effects likely involves:
- Inhibition of Enzymatic Activity: The sulfonamide moiety can bind to active sites on bacterial enzymes involved in folate metabolism.
- Interaction with Receptors: The isoxazole ring may interact with specific receptors or enzymes, modulating their activity and leading to biological responses.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrole Ring: Utilizing methods such as the Paal-Knorr synthesis.
- Attachment of Hydroxyethyl Group: Achieved through nucleophilic substitution reactions.
- Sulfonamide Formation: Involves reacting an intermediate with sulfonyl chloride in the presence of a base.
Study 1: Antibacterial Activity
A study published in PMC highlighted the antibacterial efficacy of sulfonamide derivatives against various bacterial strains. The results indicated that modifications in the isoxazole structure could lead to enhanced activity, with some derivatives outperforming traditional antibiotics in laboratory settings .
Study 2: Antimalarial Efficacy
Research conducted on related compounds demonstrated significant antimalarial activity in vitro. The study evaluated several derivatives against Plasmodium falciparum and found that certain structural modifications led to improved potency and selectivity against resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
